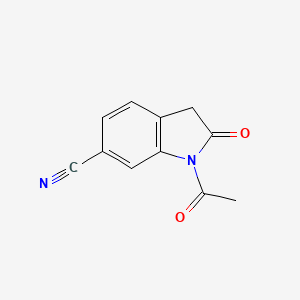

1-Acetyl-2-oxoindoline-6-carbonitrile

描述

Contextualization within Indoline (B122111) and Oxoindoline Chemistry

The foundational structure of 1-Acetyl-2-oxoindoline-6-carbonitrile is the indoline scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. Indoline and its oxidized form, oxoindoline (or indolin-2-one), are prevalent in a vast array of natural products and synthetic molecules with significant biological activities. nih.gov The oxoindoline core, specifically, is characterized by a carbonyl group at the 2-position of the indoline ring, creating a lactam functionality. mdpi.com This feature imparts distinct chemical reactivity and allows for diverse functionalization, particularly at the C3 position. nih.gov

The chemistry of oxindoles is extensive, with numerous synthetic methods developed for their preparation and modification. google.comnih.gov These scaffolds are not merely passive frameworks; their inherent reactivity is harnessed in a multitude of chemical transformations. The presence of an acetyl group on the nitrogen atom, as in this compound, further modifies the electronic properties of the ring system, influencing its reactivity and potential as a building block in more complex syntheses. The addition of a carbonitrile (a nitrile group, -C≡N) at the 6-position of the benzene ring introduces a potent electron-withdrawing group, which can significantly impact the molecule's chemical behavior and biological interactions. The synthesis of related 6-substituted-2-oxoindoline derivatives, such as those with a methoxycarbonyl group, has been documented in the context of preparing key intermediates for pharmaceuticals. google.comtdcommons.org

Significance as a Heterocyclic Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry Research

Heterocyclic scaffolds are fundamental to drug discovery, with a significant portion of FDA-approved drugs containing at least one heterocyclic ring. The oxoindoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. nih.govrsc.org This has led to the development of numerous oxoindoline-based compounds with a wide range of therapeutic applications.

The specific combination of an acetyl group and a 6-carbonitrile substituent on the oxoindoline core in this compound makes it a potentially valuable scaffold for a few key reasons:

Synthetic Handle: The nitrile group is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to a wide array of other derivatives. This makes this compound a useful intermediate for creating libraries of compounds for drug screening. The synthesis of novel heterocyclic scaffolds often utilizes cyano-substituted precursors. doaj.org

Structural Rigidity: The bicyclic nature of the oxoindoline core provides a rigid framework that can help in the rational design of molecules with specific three-dimensional orientations for optimal target engagement.

While direct research on this compound is not extensively published, the well-established importance of the oxoindoline scaffold suggests its potential as a building block in the synthesis of novel therapeutic agents.

Overview of Research Trajectories for Related Acetyl-Oxoindoline Derivatives

The research landscape for acetyl-oxoindoline derivatives is vibrant and has led to significant advancements, particularly in the field of oncology. A prominent example is the closely related analog, Methyl 1-acetyl-2-oxoindoline-6-carboxylate. chemicalbook.com This compound is a key intermediate in the synthesis of Nintedanib (B1663095), a potent triple angiokinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. chemicalbook.com The synthesis of this and related derivatives has been the subject of numerous studies and patents, highlighting the industrial and academic interest in this class of molecules. google.comgoogle.com

The general research trajectory for these derivatives often involves:

Optimization of Synthetic Routes: A significant amount of research has focused on developing efficient and scalable syntheses of acetyl-oxoindoline derivatives. This includes the exploration of different catalysts, reaction conditions, and starting materials to improve yields and reduce costs. tdcommons.orggoogle.com

Functionalization and Derivatization: The oxoindoline core is often further functionalized at the C3 position to introduce additional diversity and to modulate biological activity. For instance, compounds like Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate are important intermediates in the synthesis of more complex drug molecules. nih.gov

Exploration of Biological Activity: Researchers are continuously exploring the therapeutic potential of new acetyl-oxoindoline derivatives against a variety of diseases. This includes screening for activity against different cancer cell lines, kinases, and other biological targets. The versatility of the oxoindoline scaffold allows for the generation of large libraries of compounds for high-throughput screening.

The data below for the closely related methyl ester derivative provides insight into the physicochemical properties that can be expected for this class of compounds.

Physicochemical Properties of Methyl 1-acetyl-2-oxoindoline-6-carboxylate

| Property | Value |

|---|---|

| CAS Number | 676326-36-6 |

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.22 g/mol |

| Physical Form | Solid |

| Purity | >95% |

| Storage Temperature | Refrigerator |

This data is for a related compound and is provided for illustrative purposes. lgcstandards.com

Interactive Data Table: Related Acetyl-Oxoindoline Derivatives in Research

| Compound Name | CAS Number | Molecular Formula | Key Research Application |

|---|---|---|---|

| Methyl 1-acetyl-2-oxoindoline-6-carboxylate | 676326-36-6 | C12H11NO4 | Intermediate for Nintedanib synthesis chemicalbook.com |

| Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | 1027407-75-5 | C21H19NO5 | Intermediate in pharmaceutical synthesis nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-acetyl-2-oxo-3H-indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-7(14)13-10-4-8(6-12)2-3-9(10)5-11(13)15/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFIKPNLZFYYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CC2=C1C=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738767 | |

| Record name | 1-Acetyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651747-73-8 | |

| Record name | 1-Acetyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Acetyl 2 Oxoindoline 6 Carbonitrile and Its Structural Analogs

Precursor Synthesis Strategies

The efficient synthesis of the indolin-2-one scaffold is paramount. Various methodologies have been developed to construct this heterocyclic system, with reductive cyclization and multi-component condensation reactions being among the most prominent.

Synthesis of Substituted Indoline-2-ones and their Precursors

The indolin-2-one core can be assembled through several convergent strategies, which allow for the introduction of various substituents on the aromatic ring.

Reductive cyclization is a classic and robust method for the synthesis of indolin-2-ones. This approach typically involves the reduction of a nitro group ortho to a side chain that can subsequently cyclize to form the lactam ring. A common precursor for the synthesis of 6-substituted indolin-2-ones is a 2-nitrophenylacetic acid derivative.

For instance, the synthesis of methyl 2-oxoindoline-6-carboxylate, a direct precursor to the acetylated target molecule, has been well-documented. tdcommons.org The process commences with the preparation of a substituted 2-nitrophenyl derivative, such as dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. tdcommons.org This intermediate is then subjected to reductive cyclization. The nitro group is reduced to an amine, which spontaneously undergoes intramolecular condensation to form the indolin-2-one ring. tdcommons.orggoogle.com A patent describes a similar reductive cyclization of (4-cyano-2-nitro-phenyl)acetic acid to form the corresponding oxindole (B195798) scaffold, highlighting the viability of this pathway for precursors already containing the nitrile functionality. google.com The reduction is often carried out using various reducing agents, including catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reducing agents like iron in acetic acid. google.commdpi.com

Table 1: Examples of Reductive Cyclization for Indolin-2-one Synthesis

| Starting Material | Reducing Agent/Conditions | Product | Reference |

|---|---|---|---|

| Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | H₂, Pd/C, Acetic Acid | Methyl 2-oxoindoline-6-carboxylate | tdcommons.orggoogle.com |

| (4-Cyano-2-nitro-phenyl)acetic acid | Catalytic Hydrogenation | 2-Oxoindoline-6-carbonitrile | google.com |

| 2'-Nitrochalcones | Formic Acid/Acetic Anhydride (B1165640) | 4-Quinolones | mdpi.com |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular scaffolds from simple starting materials in a one-pot process. mdpi.comwpmucdn.comresearchgate.netnih.gov While a direct MCR for the synthesis of 1-acetyl-2-oxoindoline-6-carbonitrile is not prominently reported, various MCRs are known to produce highly substituted nitrogen-containing heterocycles, including indolinone derivatives. mdpi.comwpmucdn.com

For example, the Biginelli and Hantzsch reactions are classic MCRs for the synthesis of dihydropyrimidines and dihydropyridines, respectively, and conceptually similar strategies can be envisioned for the construction of the indolinone core. mdpi.com More relevantly, MCRs involving anilines, aldehydes, and a C2-synthon can lead to the formation of the indolin-2-one ring. The development of novel MCRs is an active area of research, and it is plausible that a suitable combination of starting materials could be found to assemble the 6-cyano-substituted indolin-2-one skeleton directly. wpmucdn.comresearchgate.netnih.gov

Introduction of the 6-Carbonitrile Moiety

The introduction of the carbonitrile group at the 6-position of the indolin-2-one ring is a critical step in the synthesis of the target compound. This can be achieved either through direct cyanation of a pre-formed indolinone or by the conversion of another functional group at the 6-position.

Direct C-H cyanation of aromatic rings has emerged as a powerful tool in organic synthesis. However, the direct cyanation of the 6-position of a 1-acetyl-2-oxoindoline is challenging due to the need for specific activating groups and the potential for reaction at other positions. While general methods for the cyanation of arenes exist, specific examples for this particular substrate are not widely reported.

A more established and versatile approach to introducing the 6-carbonitrile group is through the chemical transformation of a precursor already bearing a different substituent at the 6-position.

A common and reliable method is the conversion of a 6-amino group via the Sandmeyer reaction. wikipedia.orgbyjus.comlscollege.ac.innih.govorganic-chemistry.org This well-established reaction involves the diazotization of an aromatic primary amine, followed by treatment with a copper(I) cyanide salt to yield the corresponding nitrile. wikipedia.orgbyjus.com In the context of the target molecule, this would involve the synthesis of 6-amino-1-acetyl-2-oxoindoline as a key intermediate. This amino-indolinone can be prepared by the reduction of the corresponding 6-nitro derivative, which in turn can be synthesized via nitration of 1-acetyl-2-oxoindoline.

Another plausible route is the conversion of a 6-carboxylic acid or its ester derivative. The synthesis of methyl 1-acetyl-2-oxoindoline-6-carboxylate is well-documented. tdcommons.orggoogle.comchemicalbook.comsimsonpharma.combldpharm.com This ester can be hydrolyzed to the corresponding carboxylic acid. The carboxylic acid can then be converted to the primary amide, which upon dehydration with a suitable reagent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride, would yield the desired 6-carbonitrile.

Table 2: Plausible Synthetic Routes for the Introduction of the 6-Carbonitrile Group

| Precursor | Reagents | Intermediate | Reagents for Final Step | Product | Reference |

|---|

N1-Acetylation Methods

The introduction of an acetyl group at the N1 position of the indoline (B122111) ring is a critical transformation for synthesizing the target compound and its analogs. This is typically achieved through acylation reactions, which can sometimes be influenced by the presence of other protecting groups.

Acylation of Indoline Nitrogen

The most direct method for introducing the N-acetyl group is the acylation of the indoline nitrogen. This reaction typically involves treating the 2-oxoindoline precursor with an acetylating agent. A common and effective agent for this purpose is acetic anhydride, often used in molar excess. google.com The reaction can be conducted in high-boiling aromatic hydrocarbon solvents, such as toluene (B28343) or xylene, which facilitate the removal of the acetic acid byproduct via azeotropic distillation. google.com This removal is crucial as it can improve the reaction yield. google.com

Other approaches to N-acylation of indoles and related heterocycles have been developed to offer milder conditions and greater functional group tolerance. These include the use of thioesters as a stable acyl source in the presence of a base like cesium carbonate, and oxidative methods that couple the indole (B1671886) with aldehydes or primary alcohols. nih.govnih.govrsc.org For instance, tetrapropylammonium (B79313) perruthenate (TPAP) can catalyze the dehydrogenative coupling of indoles with alcohols, providing N-acylated products in an efficient, environmentally conscious manner. nih.gov While these methods are broadly applicable, the use of acetic anhydride remains a primary strategy for the synthesis of 1-acetyl-2-oxoindoline derivatives. google.comgoogle.com

Strategic Protecting Group Manipulations

In the synthesis of complex molecules, protecting groups are essential for masking reactive functional groups to ensure that reactions occur at the desired location. jocpr.com In the context of indoline chemistry, the nitrogen atom is often protected to allow for modifications elsewhere on the molecule. mdpi.org

Commonly used N-protecting groups for indoles include arylsulfonyl derivatives (e.g., tosyl), carbamates (e.g., BOC), and various silyl (B83357) and alkyl groups. mdpi.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. For example, the 2-phenylsulfonylethyl group has been shown to be a useful protecting group for the indole nitrogen, as it can be readily cleaved under basic conditions. researchgate.net

The acetyl group itself can function as a protecting group. However, its primary role in the target molecule is as a permanent structural feature. Strategic manipulations would involve synthesizing the core 2-oxoindoline-6-carbonitrile structure, potentially using other protecting groups for different functionalities if needed, and then performing the N-acetylation as a final or near-final step. In some natural product syntheses, functionalities are masked with groups like acetyl or alkyl chains to create an inactive species that is later activated, a strategy that mirrors the use of prodrugs in medicinal chemistry. nih.gov

Synthesis of the Complete this compound Framework

The construction of the final molecular framework can be achieved through either a sequential, stepwise process or a more streamlined one-pot protocol. Furthermore, the synthesis of the foundational indoline scaffold benefits from modern catalytic advancements.

Stepwise Assembly Approaches

A stepwise synthesis involves the sequential execution of reactions with the isolation and purification of intermediates at each stage. For a molecule like 1-acetyl-2-oxoindoline-6-carboxylate, a structural analog of the target compound, a typical stepwise approach involves first synthesizing and isolating the N-acetylated intermediate. google.com

One-Pot Synthetic Protocols

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single process, avoiding the time-consuming isolation of intermediates and reducing solvent waste. Several one-pot methods have been reported for synthesizing analogs of this compound.

These protocols typically involve reacting the 2-oxoindoline precursor, an acetylating agent (acetic anhydride), and other reagents in the same vessel. For instance, a nintedanib (B1663095) intermediate was prepared by reacting methyl 2-oxoindole-6-carboxylate with triethyl orthobenzoate and a significant excess of acetic anhydride at 110°C, yielding the product in one step. google.com Different variations of this one-pot approach have been developed to improve yields and purity, adjusting solvents (e.g., toluene, xylene), reagent equivalents, and reaction temperatures. google.com The table below summarizes and compares several reported one-pot procedures for a closely related analog, methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.

| Precursor | Reagents | Solvent | Temperature | Time | Molar Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-oxoindole-6-carboxylate | Triethyl orthobenzoate, Acetic anhydride (20.4 eq.) | None | 110°C | 4h | 61% | CN1391557A google.com |

| Methyl 2-oxoindole-6-carboxylate | Trimethyl orthobenzoate, Acetic anhydride (4.4 eq.) | Toluene | 120-125°C | 5h | 48.9% | CN106748961A google.com |

| Methyl 2-oxoindole-6-carboxylate | Trimethyl orthobenzoate, Acetic anhydride (9 eq.) | Xylene | 120-130°C | >5h | 79.3% | CN111465594A google.com |

| Methyl 2-oxoindole-6-carboxylate | Trimethyl orthobenzoate (3 eq.), Acetic anhydride (3 eq.) | Xylene | 120°C | 4h | 81.4% | CN112592307B google.com |

Advanced Catalytic Methods for Indoline Scaffolds

The synthesis of the core indoline ring system has been significantly advanced through the development of novel catalytic methods. These modern techniques offer high efficiency, functional group tolerance, and often proceed under mild conditions. nih.govorganic-chemistry.org Catalysts based on a range of transition metals have been successfully employed.

Cobalt Catalysis: A novel method utilizes a cobalt(III)-carbene radical intermediate for the synthesis of indolines from o-aminobenzylidine N-tosylhydrazones. nih.govresearchgate.net This approach takes advantage of a 1,5-hydrogen atom transfer (1,5-HAT) mechanism and uses inexpensive, commercially available cobalt catalysts. nih.govresearchgate.netscispace.com

Palladium Catalysis: Palladium catalysts are widely used for constructing indoline frameworks. One efficient method involves the intramolecular amination of ortho-C(sp²)-H bonds in picolinamide (B142947) (PA)-protected β-arylethylamine substrates. organic-chemistry.org This reaction features low catalyst loading and mild conditions. organic-chemistry.org

Copper Catalysis: Copper-catalyzed methods have also been developed. For example, a diastereo- and enantioselective synthesis of highly functionalized indolines can be achieved using a copper hydride (CuH) catalyst, producing cis-2,3-disubstituted indolines in high yield and enantioselectivity. organic-chemistry.org

Zinc Catalysis: Lewis acids like Zn(II) can catalyze the divergent synthesis of polycyclic indolines through cycloaddition reactions. polimi.it For example, the reaction of indoles with 1,2-diaza-1,3-dienes can proceed via either a [3+2] or [4+2] cycloaddition pathway, controlled by the substituents on the substrates, to yield different fused indoline scaffolds. polimi.it

These advanced catalytic routes provide powerful tools for accessing the foundational indoline structure, which can then be further functionalized to produce compounds like this compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Stille, Heck)

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, including oxindole derivatives. These methods offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. sjp.ac.lkwikipedia.org This reaction is instrumental in introducing alkynyl moieties into organic frameworks, which can then be further elaborated. While direct Sonogashira coupling to form an oxindole ring is less common, it is a crucial method for synthesizing precursors. For instance, an aryl halide can be coupled with a terminal alkyne, followed by a subsequent cyclization step to construct the oxindole core. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine, which can also serve as the solvent. sjp.ac.lkwikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne dimers as byproducts. nih.govlibretexts.org

Key Features of Sonogashira Coupling:

Catalyst System: Typically a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). libretexts.org

Reactants: A terminal alkyne and an aryl or vinyl halide/triflate. wikipedia.org

Base: An amine base like triethylamine (B128534) or diethylamine (B46881) is commonly used. mdpi.com

Conditions: Generally mild, often at room temperature. sjp.ac.lkwikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. researchgate.net This reaction is widely used for the synthesis of biaryl compounds and has been applied to the synthesis of 6-aryl-substituted oxindoles. For instance, a 6-halo-oxindole derivative can be coupled with a variety of arylboronic acids to introduce diverse substituents at the C6 position. nih.govlookchem.comstudfile.net The introduction of a cyano group at the 6-position can be achieved through palladium-catalyzed cyanation of a 6-halo-oxindole using reagents like zinc cyanide or potassium hexacyanoferrate(II). nih.govresearchgate.netorganic-chemistry.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of 6-Substituted Purine Analogs

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 9-benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 95 |

| 2 | 9-benzyl-6-chloropurine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 92 |

| 3 | 9-benzyl-6-chloropurine | 2-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 85 |

| 4 | 9-benzyl-6-chloropurine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (aq) | DME | 19 |

Stille Coupling:

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide or triflate. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. researchgate.net This methodology can be applied to the synthesis of functionalized oxindoles by coupling a halo-oxindole with a suitable organostannane. The reaction typically uses a palladium(0) catalyst, such as Pd(PPh₃)₄. researchgate.net

Heck Reaction:

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. nih.gov Intramolecular Heck reactions are particularly powerful for the synthesis of cyclic and heterocyclic compounds, including spirooxindoles, which are structural analogs of this compound. In this approach, a suitably substituted N-alkenyl-halophenylamide undergoes palladium-catalyzed cyclization to form the spirooxindole core. A novel method for the synthesis of substituted oxindoles involves the palladium-catalyzed C-H functionalization of α-chloroacetanilides. organic-chemistry.orgnih.govscilit.com

Table 2: Examples of Palladium-Catalyzed Heck Reaction for Oxindole Synthesis

| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | N-allyl-2-bromoaniline derivative | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Good |

| 2 | α-chloro-N-(2-methylphenyl)acetamide | Pd(OAc)₂ | 2-(di-tert-butylphosphino)biphenyl | Et₃N | Toluene | 95 |

| 3 | α-chloro-N-(2,4-dimethylphenyl)acetamide | Pd(OAc)₂ | 2-(di-tert-butylphosphino)biphenyl | Et₃N | Toluene | 92 |

Metal-Free Catalysis in Indole Derivative Synthesis

While transition-metal catalysis is a dominant strategy, the development of metal-free synthetic methods is a growing area of interest due to the potential for reduced cost, toxicity, and environmental impact. Several metal-free approaches for the synthesis of indoles and their derivatives have been reported.

One common strategy involves the cyclization of ortho-alkynylanilides or ortho-alkynylanilines. For example, the use of cesium carbonate in toluene at high temperatures can promote the cyclization of ortho-alkynylanilides to yield N-substituted indoles. chim.it Similarly, potassium hydroxide (B78521) can be an effective base for the conversion of polyfluorinated ortho-alkynylanilines to the corresponding indoles. chim.it

Another approach is the electrophilic cyclization of alkynes. This method uses electrophiles like iodine (I₂) or iodine monochloride (ICl) to activate the carbon-carbon triple bond of an alkyne, facilitating a nucleophilic attack by the nitrogen atom of an aniline (B41778) derivative to form the indole ring. chim.it

Ammonium persulfate ((NH₄)₂S₂O₈) has been used to mediate the halocarbocyclization of alkenes in water, providing a metal-free and environmentally benign method for constructing halo-containing oxindoles. researchgate.net This reaction demonstrates good functional group tolerance and proceeds under mild conditions. researchgate.net

Table 3: Examples of Metal-Free Synthesis of Indole Derivatives

| Entry | Starting Material | Reagent/Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | ortho-alkynylanilide | Cs₂CO₃ | Toluene, 150 °C, 24 h | N-substituted-indole | Varies |

| 2 | 2-alkynylarylazide | - | Heat | 2-substituted indole | Varies |

| 3 | N-Acryloyl-N-aryl-2-aminophenyl derivative | (NH₄)₂S₂O₈, NaI | Water, 80 °C | Iodo-substituted oxindole | Up to 85% |

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sjp.ac.lk In the synthesis of oxindole derivatives, several green approaches have been successfully implemented.

The use of environmentally benign solvents is a cornerstone of green chemistry. Water has been employed as a solvent in the synthesis of 3,3-diheteroaromatic oxindoles via Friedel-Crafts 3-indolylation, using a reusable graphene oxide-based solid acid nanocatalyst. sjp.ac.lk Ethyl lactate, a biodegradable and bio-based solvent, has been used as a medium for the catalyst-free, three-component domino reaction to produce spirooxindoles at room temperature. nih.gov

Microwave-assisted synthesis has emerged as a green technique that can significantly reduce reaction times and energy consumption. sjp.ac.lksjp.ac.lk For example, the synthesis of 3-alkenyl oxindole derivatives has been achieved in 12 minutes under microwave irradiation in solvent-free conditions. chim.it

Catalyst-free and solvent-free conditions represent an ideal green synthetic protocol. The synthesis of 3-substituted-3-hydroxy isoxazole-oxindole hybrids has been accomplished under catalyst-free conditions using water as the reaction medium. sjp.ac.lk

Table 4: Comparison of Green and Traditional Synthesis Methods for Oxindole Derivatives

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Solvent | Often volatile organic compounds (VOCs) | Water, ethyl lactate, or solvent-free |

| Catalyst | Often heavy metals, may not be recyclable | Nanocatalysts, recyclable catalysts, or catalyst-free |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, room temperature |

| Reaction Time | Often hours to days | Can be reduced to minutes |

| Waste Generation | Can be significant | Minimized |

Chemical Reactivity and Derivatization of 1 Acetyl 2 Oxoindoline 6 Carbonitrile

Reactions at the Oxoindoline C3 Position

The C3 position of the 1-acetyl-2-oxoindoline-6-carbonitrile is a key center for chemical transformations. This methylene (B1212753) group is activated by the adjacent carbonyl group (at C2) and the aromatic ring, making it susceptible to a variety of reactions.

Electrophilic Substitution Reactions

While the benzene (B151609) ring of the oxoindoline system can undergo electrophilic aromatic substitution, the C3 position is also a site for such reactions, particularly under specific conditions. Due to the presence of the activating carbonyl group, the C3 protons are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles.

Another important reaction involving electrophilic attack at the C3 position is the Mannich reaction. This three-component condensation involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. adichemistry.comwikipedia.orgresearchgate.netgijash.com The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic C3 position of the oxoindoline. adichemistry.comwikipedia.org This results in the introduction of an aminomethyl group at the C3 position, yielding a Mannich base. gijash.com These Mannich bases are valuable synthetic intermediates. gijash.com

| Reaction | Reagents | Potential Product at C3 |

| Vilsmeier-Haack | POCl₃, DMF | Formyl group |

| Mannich Reaction | Formaldehyde, Secondary Amine | Aminomethyl group |

Nucleophilic Additions and Condensations

The C3 position of this compound, being adjacent to a carbonyl group, can readily participate in condensation reactions with aldehydes and ketones. A prominent example is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, typically catalyzed by a weak base. wikipedia.orglongdom.org In the case of this compound, the C3 methylene protons are sufficiently acidic to be abstracted by a mild base, forming a nucleophilic enolate. This enolate can then attack an aldehyde, leading to a condensation product. wikipedia.org The reaction is often followed by dehydration to yield an α,β-unsaturated system. wikipedia.org For instance, the reaction with various aromatic aldehydes would lead to the formation of 3-arylidene-1-acetyl-2-oxoindoline-6-carbonitrile derivatives. longdom.org

Similarly, Aldol-type condensation reactions can also occur at the C3 position. These reactions involve the nucleophilic addition of an enolate to a carbonyl compound. researchgate.net

| Condensation Reaction | Reactant | Catalyst | Potential Product at C3 |

| Knoevenagel Condensation | Aromatic Aldehyde | Weak Base (e.g., piperidine) | 3-Arylidene derivative |

| Aldol Condensation | Ketone or Aldehyde | Base or Acid | β-hydroxy carbonyl adduct |

Cycloaddition Reactions

The exocyclic double bond that can be formed at the C3 position through condensation reactions makes the resulting molecule a valuable substrate for cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and spirocyclic systems.

One of the most significant cycloaddition reactions involving oxoindoline derivatives is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. nih.govresearchgate.net In this reaction, a 1,3-dipole reacts with a dipolarophile (the alkene). For example, 2-(2-oxoindoline-3-ylidene)acetates, which are structurally related to the condensation products of this compound, have been shown to react with nitrones (a type of 1,3-dipole) to form spiroisoxazolidines. nih.govresearchgate.net The reaction often proceeds with good regio- and stereoselectivity. nih.gov Similarly, azomethine ylides can be used as 1,3-dipoles to construct spiro-pyrrolidinyl oxindoles. nih.govmdpi.commdpi.com

The Diels-Alder reaction, a [4+2] cycloaddition, is another important transformation. researchgate.netlibretexts.org While the benzene ring of the oxoindoline is generally unreactive as a diene, the exocyclic double bond at C3 can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.orgmasterorganicchemistry.com The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. libretexts.org

| Cycloaddition Reaction | Reactant Type | Resulting Structure |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrone, Azomethine ylide) | Spiro-five-membered heterocycle |

| [4+2] Diels-Alder Reaction | Conjugated Diene | Spiro-six-membered carbocycle |

Reactions at the Carbonitrile Group

The carbonitrile (cyano) group at the C6 position of the benzene ring is a versatile functional group that can undergo a variety of transformations, primarily hydrolysis and reduction.

Hydrolysis and Related Transformations

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. youtube.comchemistrysteps.comchemguide.co.uk This transformation can be achieved under either acidic or basic conditions. youtube.com

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. youtube.comchemistrysteps.com The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. In the case of this compound, acid hydrolysis would yield 1-acetyl-2-oxoindoline-6-carboxylic acid.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). This reaction also proceeds via an amide intermediate but yields a carboxylate salt. Subsequent acidification is necessary to obtain the free carboxylic acid.

| Hydrolysis Condition | Reagents | Initial Product | Final Product (after workup) |

| Acidic | Aq. HCl or H₂SO₄, Heat | Amide intermediate | 1-Acetyl-2-oxoindoline-6-carboxylic acid |

| Basic | Aq. NaOH, Heat | Carboxylate salt | 1-Acetyl-2-oxoindoline-6-carboxylic acid |

Nitrile Reduction Reactions

The carbonitrile group can be reduced to a primary amine (aminomethyl group). This transformation can be accomplished using various reducing agents.

Catalytic hydrogenation is a common method for nitrile reduction. This typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. This method would convert this compound to 1-acetyl-6-(aminomethyl)indolin-2-one.

Metal hydride reduction using powerful reducing agents like lithium aluminum hydride (LiAlH₄) is also a highly effective method for converting nitriles to primary amines. researchgate.netmdpi.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to liberate the amine. researchgate.netmdpi.com

| Reduction Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | 1-Acetyl-6-(aminomethyl)indolin-2-one |

| Metal Hydride Reduction | 1. LiAlH₄, Ether; 2. H₂O | 1-Acetyl-6-(aminomethyl)indolin-2-one |

Addition Reactions to the Nitrile Functionality

The nitrile group at the C6 position is a key site for a variety of addition reactions, allowing for its conversion into other valuable functional groups. The strong polarization of the carbon-nitrogen triple bond renders the carbon atom electrophilic and susceptible to nucleophilic attack.

Key transformations of the nitrile group include hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. studymind.co.uk This typically proceeds through an intermediate amide to furnish the corresponding carboxylic acid. For this compound, this would yield 1-acetyl-2-oxoindoline-6-carboxylic acid. The reaction is often carried out with strong acids like hydrochloric acid or strong bases like sodium hydroxide under reflux conditions. studymind.co.uk

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). wikipedia.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in a suitable solvent like dry ether, followed by an aqueous workup. studymind.co.ukyoutube.com Catalytic hydrogenation, employing hydrogen gas with a metal catalyst such as Raney nickel or platinum, also effectively reduces nitriles to primary amines, often requiring high pressure and temperature. studymind.co.ukwikipedia.org This method is generally preferred in industrial settings due to the high cost of LiAlH₄. studymind.co.uk Alternatively, the use of diisobutylaluminum hydride (DIBAL-H) can lead to the formation of an aldehyde upon subsequent hydrolysis of the intermediate imine. wikipedia.orgyoutube.com

Cycloaddition Reactions: While less common for simple nitriles, they can participate as dienophiles or dipolarophiles in cycloaddition reactions, particularly when activated by adjacent functional groups. youtube.com For instance, in a [4+2] cycloaddition, the nitrile could potentially react with a suitable diene under thermal or photochemical conditions. youtube.com The feasibility and outcome of such reactions would be highly dependent on the specific diene and reaction conditions.

Reactions at the N1-Acetyl Group

The N1-acetyl group plays a dual role in the reactivity of the molecule. It serves as a protecting group for the indoline (B122111) nitrogen and can also direct reactions to specific positions on the aromatic ring.

Deacylation Reactions

Removal of the N-acetyl group can be achieved under various conditions, which may be necessary to enable further reactions at the N1 position or to obtain the free N-H indolinone.

Acidic or Basic Hydrolysis: Standard methods for the cleavage of acetamides involve hydrolysis with strong acids (e.g., HCl in ethanol/water at reflux) or strong bases (e.g., KOH or NaOH in ethanol/water at reflux). commonorganicchemistry.com However, these harsh conditions might not be compatible with other sensitive functional groups in the molecule.

Milder Deprotection Methods: To circumvent the use of harsh conditions, milder reagents have been developed. Schwartz's reagent (zirconocene hydrochloride) has been shown to be effective for the chemoselective N-deacetylation of various compounds, including nucleosides, at room temperature. nih.govresearchgate.net This method is notable for its compatibility with other common protecting groups. researchgate.net Another mild and efficient method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the deprotection of O-acetyl and O-benzoyl groups, which could potentially be adapted for N-deacetylation. asianpubs.org Thionyl chloride in the presence of pyridine (B92270) has also been reported as a method for the deprotection of acetyl groups from amides under mild conditions. cabidigitallibrary.org

Directed Ortho-Metalation Strategies

The N-acetyl group is a powerful directed metalation group (DMG). wikipedia.orgbaranlab.org In the presence of a strong base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium), the acetyl group can chelate the lithium cation, directing the deprotonation to the adjacent ortho position on the aromatic ring. wikipedia.orgbaranlab.orguwindsor.ca For this compound, this would lead to the selective lithiation at the C7 position.

This ortho-lithiated intermediate can then be trapped with a variety of electrophiles to introduce new substituents at the C7 position. This strategy offers a high degree of regioselectivity that is not achievable with standard electrophilic aromatic substitution reactions. wikipedia.org The choice of the organolithium reagent and solvent is crucial for the success of this reaction. uwindsor.ca

Regioselectivity and Stereoselectivity in Derivatization

The concepts of regioselectivity and stereoselectivity are paramount when considering the derivatization of a multifunctional molecule like this compound.

Regioselectivity: This refers to the preference for reaction at one position over another. masterorganicchemistry.com As discussed in the context of directed ortho-metalation, the N-acetyl group can direct functionalization specifically to the C7 position, demonstrating high regioselectivity. In the absence of such directing effects, reactions on the aromatic ring could potentially lead to a mixture of constitutional isomers. For instance, electrophilic aromatic substitution, if feasible, would likely be directed by the existing substituents, leading to a specific substitution pattern.

Stereoselectivity: This comes into play when a reaction can produce multiple stereoisomers. masterorganicchemistry.com While the starting material, this compound, is achiral, derivatization reactions can introduce new chiral centers. For example, if the nitrile group is reduced and the resulting amine is further functionalized, or if a chiral substituent is introduced at the C7 position, a racemic mixture of enantiomers could be formed. The use of chiral reagents or catalysts would be necessary to achieve stereoselectivity and produce an excess of one stereoisomer. A reaction is termed stereospecific if the stereochemistry of the product is dependent on the stereochemistry of the starting material. masterorganicchemistry.com Since the starting material is achiral, this concept would be more relevant for subsequent reactions on a chirally enriched derivative.

Exploration of Novel Reaction Pathways for Functionalization

Beyond the classical reactions of its constituent functional groups, the this compound scaffold can be a substrate for the development of novel reaction pathways. The unique electronic and steric environment of the molecule could lead to unexpected reactivity.

The exploration of novel catalytic systems could unlock new transformations. For instance, transition metal-catalyzed cross-coupling reactions could be employed to functionalize the aromatic ring, potentially at positions not accessible through directed metalation. The development of enantioselective reactions, such as catalytic asymmetric aza-Friedel-Crafts reactions on related ketimine systems, highlights the potential for creating complex, stereodefined molecules from indole-based starting materials. acs.org Furthermore, the use of highly modular scaffolds, such as those derived from amino acids and amino alcohols, could be adapted for the synthesis of novel ligands that could, in turn, be used to catalyze new reactions on the this compound core. nih.gov The investigation of formal [4+2] cycloaddition reactions with related pyrone systems also suggests that the oxoindoline core could participate in annulation reactions to build more complex polycyclic structures. nih.gov

The systematic investigation of these and other modern synthetic methodologies will be crucial in unlocking the full potential of this compound as a versatile building block in medicinal and materials chemistry.

Spectroscopic Characterization for Structural Elucidation of 1 Acetyl 2 Oxoindoline 6 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework.

One-dimensional NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in a molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). For 1-Acetyl-2-oxoindoline-6-carbonitrile, the spectrum is expected to show distinct signals for the three aromatic protons on the benzene (B151609) ring, the two protons of the methylene (B1212753) group in the five-membered ring, and the three protons of the acetyl group. The chemical shifts and splitting patterns are crucial for assigning these protons to their specific locations. For instance, the protons on the aromatic ring will appear as doublets or doublets of doublets, depending on their coupling with neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. Key signals would include those for the nitrile carbon (C≡N), the two carbonyl carbons (one from the acetyl group and one from the lactam ring), the carbons of the aromatic ring, the methylene carbon, and the methyl carbon of the acetyl group. The chemical shifts of these carbons are highly indicative of their functional group type. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

This table is predictive and based on data from analogous structures.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Acetyl) | ~2.6 | Singlet (s) | C=O (Amide) | ~175 |

| CH₂ | ~3.7 | Singlet (s) | C=O (Acetyl) | ~170 |

| Aromatic H | ~7.5 - 8.2 | Multiplet (m) | Aromatic C-N | ~142 |

| Aromatic C | ~125-135 | |||

| Aromatic C-CN | ~110 | |||

| C≡N | ~118 | |||

| CH₂ | ~36 | |||

| CH₃ | ~24 |

2D NMR experiments provide correlational data that map out the connectivity between atoms, which is essential for assembling the complete molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to confirm the connectivity of the aromatic protons and to verify that the methylene protons are isolated (not coupled to other protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond C-H correlations). princeton.edu This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, linking the methyl protons to the methyl carbon of the acetyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to four bonds). sdsu.eduresearchgate.net HMBC is crucial for piecing together the molecular skeleton. For instance, it would show a correlation from the acetyl methyl protons to the acetyl carbonyl carbon and from the methylene protons to adjacent aromatic and carbonyl carbons, confirming the placement of the functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is particularly useful for determining stereochemistry and conformation, though for a relatively rigid structure like this, its primary role would be to confirm the spatial proximity of groups, such as the nearness of the acetyl group to protons on the main ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the types of chemical bonds and functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov

For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups.

Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Aromatic | C-H | 3000 - 3100 | Stretch |

| Acetyl & Amide Carbonyl | C=O | 1680 - 1750 | Stretch |

| Nitrile | C≡N | 2220 - 2260 | Stretch |

| Aromatic | C=C | 1450 - 1600 | Stretch |

The presence of a strong, sharp peak around 2230 cm⁻¹ would be definitive evidence for the nitrile group. Two distinct carbonyl peaks would also be expected: one for the lactam (amide) carbonyl and another for the acetyl carbonyl, likely at a slightly higher frequency. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₈N₂O₂), the molecular weight is 200.19 g/mol .

In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this exact mass, confirming the molecular formula. Common fragmentation pathways could include:

Loss of the acetyl group (CH₃CO•), resulting in a fragment ion at m/z ~157.

Loss of a ketene (B1206846) molecule (CH₂=C=O) from the N-acetyl group, a common fragmentation for N-acetyl compounds.

Cleavage involving the nitrile group.

Predicted Mass Spectrometry Fragments

| m/z (predicted) | Identity |

|---|---|

| 200 | [M]⁺ (Molecular Ion) |

| 157 | [M - COCH₃]⁺ |

Advanced Spectroscopic Methods and Emerging Techniques

The characterization of complex molecules continues to benefit from technological advancements in spectroscopy.

Hyperspectral Imaging: This technique combines spectroscopy and imaging to provide spectral information for each pixel in an image. It could be used to map the spatial distribution of this compound in a non-homogeneous sample or to study its interaction with other materials on a surface. spectroscopyonline.com

AI and Machine Learning in Spectroscopy: The integration of artificial intelligence (AI) is revolutionizing spectral analysis. spectroscopyonline.com Machine learning algorithms can analyze complex spectroscopic data from NMR or MS to identify patterns, predict properties, and assist in structural elucidation with greater speed and accuracy than manual methods.

Surface-Enhanced Raman Spectroscopy (SERS): For trace-level detection and analysis, SERS can provide significantly enhanced vibrational spectra (similar to IR) of molecules adsorbed onto metallic nanostructures, allowing for highly sensitive characterization. mdpi.com

These emerging methods, while not always necessary for routine characterization, offer powerful capabilities for more advanced research applications involving this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is a common method for predicting molecular properties.

Specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and conformational analysis for 1-Acetyl-2-oxoindoline-6-carbonitrile are not available in the searched literature. Such a study would typically involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation of the molecule.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important parameters for determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability. nih.gov Specific values for the HOMO-LUMO energy gap and visualizations of the molecular orbitals for this compound have not been published.

Theoretical vibrational frequency calculations are often performed to complement experimental infrared (IR) spectroscopy. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks in an experimental IR spectrum. No calculated vibrational frequencies for this compound were found in the literature.

An MEP map illustrates the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. An MEP map for this compound is not publicly available.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry can be employed to elucidate the step-by-step pathway of a chemical reaction, including the identification of intermediates and transition states.

The characterization of transition states is crucial for understanding the kinetics and feasibility of a chemical reaction. This involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. No computational studies on the reaction mechanisms involving the synthesis or reactions of this compound, including transition state characterizations, were identified.

Energy Profiles of Reaction Pathways

For this compound, a key reaction pathway is its formation. One synthetic route involves the acetylation of the nitrogen atom on the 2-oxoindoline-6-carbonitrile core. A computational study of this pathway would calculate the free energy of the reactants (the oxindole (B195798) precursor and acetylating agent), the high-energy transition state where the new carbon-nitrogen bond is partially formed, and the final product, this compound.

The energy profile reveals which step is the rate-determining step—the one with the highest activation energy. fda.gov Understanding these energetics allows for the optimization of reaction conditions, such as temperature and catalyst choice, to improve yield and reaction speed.

Interactive Table 1: Illustrative Reaction Energy Profile Data Below is a hypothetical energy profile for a reaction step involving this compound. The values are representative of what a computational study would yield.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting materials (e.g., 2-oxoindoline-6-carbonitrile + acetylating agent) | 0.00 |

| Transition State | Highest energy point of the reaction step | +22.5 |

| Product | This compound | -5.8 |

This table is illustrative. Actual values would be obtained from specific quantum mechanical calculations.

Quantum Mechanical Studies

Quantum mechanics offers a fundamental description of electronic structure, enabling detailed analysis of bonding, charge distribution, and molecular properties.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized, intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals. nih.gov This analysis is particularly useful for quantifying intramolecular and intermolecular interactions by examining the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. The energy associated with this delocalization, known as the second-order perturbation energy (E(2)), indicates the strength of the interaction. semanticscholar.org

In this compound, several key intramolecular interactions would be expected to contribute to its stability:

Resonance within the amide group: Strong delocalization occurs from the lone pair of the nitrogen atom (nN) into the antibonding orbital of the adjacent acetyl carbonyl group (π*C=O).

Hyperconjugation involving the oxindole ring: Electron density from the nitrogen lone pair also delocalizes into the π* orbitals of the benzene (B151609) ring. Similarly, π electrons from the benzene ring can interact with the antibonding orbitals of the carbonyl (C=O) and nitrile (C≡N) groups.

These charge transfer events are critical for understanding the molecule's reactivity and electronic properties. semanticscholar.org

Interactive Table 2: Representative NBO Analysis Data for this compound This table presents expected donor-acceptor interactions and their stabilization energies (E(2)).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N7) | π(C8=O9) | 55.3 | Amide Resonance |

| n(N7) | π(C1-C6) | 18.9 | Ring Hyperconjugation |

| π(C3-C4) | π(C10≡N11) | 5.2 | Conjugation |

| n(O9) | σ(N7-C8) | 2.5 | Lone Pair Delocalization |

This table is illustrative, based on typical values for similar functional groups found in oxindole derivatives. semanticscholar.org Atom numbering is hypothetical.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as a laser beam. They are crucial for technologies like frequency conversion and optical switching. nih.gov Molecules with large dipole moments (μ), polarizability (α), and particularly first-order hyperpolarizability (β₀), are promising NLO candidates. These properties often arise in molecules possessing both electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT).

The structure of this compound contains features conducive to NLO activity. The oxindole core provides a conjugated system, while the acetyl and nitrile groups act as electron-withdrawing (acceptor) moieties. Quantum mechanical calculations using Density Functional Theory (DFT) are commonly employed to predict these NLO properties. The results are often compared to a standard reference material like urea.

Interactive Table 3: Illustrative Calculated NLO Properties The following table shows hypothetical NLO parameters for this compound, calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Unit | Urea (Reference) | This compound |

| Dipole Moment (μ) | Debye | 1.37 | 4.85 |

| Mean Polarizability (α) | esu | 3.83 x 10⁻²⁴ | 21.5 x 10⁻²⁴ |

| First Hyperpolarizability (β₀) | esu | 0.37 x 10⁻³⁰ | 9.8 x 10⁻³⁰ |

This table is illustrative. The values demonstrate that a molecule with the subject's structure is expected to have significantly larger NLO properties than urea.

Molecular Modeling and Simulations

Molecular modeling and simulations allow for the study of the dynamic behavior of molecules and their interactions with their environment, such as a biological receptor.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. youtube.com An MD simulation provides a "movie" of molecular motion, allowing researchers to analyze conformational changes, stability, and intermolecular interactions in a dynamic context.

For a compound like this compound, MD simulations are particularly relevant when studying its interaction with a biological target, such as a protein's active site. After an initial docking pose is predicted, an MD simulation can assess the stability of the ligand-protein complex. nih.govnih.gov Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the predicted pose. researchgate.net

Interactive Table 4: Typical Parameters for an MD Simulation Study

| Parameter | Value/Description | Purpose |

| System | Ligand-Protein complex in a water box with ions | To simulate a physiological environment |

| Force Field | AMBER, CHARMM, or GROMOS | Defines the physics governing atomic interactions |

| Simulation Time | 100 ns | To observe behavior over a meaningful timescale |

| Temperature | 310 K (37 °C) | To simulate human body temperature |

| Analysis | RMSD, RMSF, Hydrogen Bonds, Binding Free Energy (MM/GBSA) | To quantify the stability and nature of the interaction |

Docking Studies (e.g., Ligand-Receptor Interactions in Enzyme Inhibition Research)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com It is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to understand the molecular basis of ligand binding. The oxindole scaffold is a "privileged structure" in medicinal chemistry, known to bind to the ATP-binding site of various protein kinases. nih.govsci-hub.se

Given that this compound is a direct precursor to Nintedanib (B1663095), a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), docking studies would logically place it into the active site of these kinases. nih.gov

Docking simulations predict a binding score (e.g., in kcal/mol), which estimates the binding affinity, and reveal key interactions. For the oxindole core, these typically include:

Hydrogen Bonds: A crucial hydrogen bond often forms between the N-H of the oxindole lactam and a conserved glutamate (B1630785) residue in the kinase hinge region, and between the C=O group and a backbone N-H of a conserved cysteine or alanine (B10760859) residue. mdpi.comnih.gov

Hydrophobic Interactions: The benzene ring of the oxindole scaffold typically sits (B43327) in a hydrophobic pocket.

While the N-acetyl group on this compound would prevent it from acting as a hydrogen bond donor in the same way as an unsubstituted oxindole, the carbonyl oxygen of the lactam ring remains a key hydrogen bond acceptor.

Interactive Table 5: Predicted Docking Results into VEGFR-2 Active Site (PDB: 3VID) This table presents plausible docking results for this compound, based on the known interactions of similar oxindole inhibitors. nih.gov

| Parameter | Value/Description |

| Binding Affinity (kcal/mol) | -7.9 |

| Key Interacting Residues | |

| Cys919 | Hydrogen bond with oxindole carbonyl oxygen |

| Glu885 | Potential weak C-H...O interaction |

| Leu840, Val848, Ala866, Val916, Leu1035 | Hydrophobic/Van der Waals interactions with the oxindole ring system |

| Lys868 | Potential interaction with the nitrile group |

Research Applications and Broader Significance in Chemical Science

Role as a Building Block in Complex Molecule Synthesis

The utility of 1-Acetyl-2-oxoindoline-6-carbonitrile as a building block is underscored by its capacity to serve as a precursor for more elaborate molecular architectures, particularly in the realm of heterocyclic chemistry.

The 2-oxindole core, particularly when functionalized at the N-1 and C-6 positions, is a well-established precursor for a variety of complex heterocyclic systems. The N-acetylation in this compound activates the C-3 position of the oxindole (B195798) ring, facilitating condensation reactions. This reactivity is exemplified in the synthesis of Nintedanib (B1663095), a potent triple angiokinase inhibitor. nih.gov In the synthesis of Nintedanib, the analogous compound, methyl 1-acetyl-2-oxoindoline-6-carboxylate, serves as a key building block. amazonaws.comresearchgate.netnih.govnih.gov The N-acetyl group is crucial for the subsequent condensation reaction with an ortho-benzoate derivative to form a key enol ether intermediate. amazonaws.com This reaction highlights the role of the N-acetyl group in enabling the construction of the extended π-system characteristic of many kinase inhibitors.

The cyano group at the C-6 position offers a versatile handle for a range of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various other nitrogen-containing heterocycles. This versatility allows for the strategic incorporation of the 2-oxoindoline-6-carbonitrile moiety into larger, more complex molecular frameworks. For instance, the synthesis of various heterocyclic compounds, such as benzimidazo[1,2-a]quinoline-6-carbonitriles, demonstrates the utility of a cyano group in the construction of fused heterocyclic systems through photochemical dehydrocyclisation procedures. amazonaws.com The development of one-pot syntheses for various N-heterocycles further emphasizes the importance of such reactive precursors in creating diverse chemical libraries for drug discovery. mdpi.com

The concept of the chiral pool involves utilizing readily available enantiomerically pure compounds, often from natural sources, as starting materials for the synthesis of new chiral molecules. buchler-gmbh.com While direct evidence for the use of this compound in chiral pool applications is not extensively documented, the broader class of oxindole derivatives has been a significant focus in the development of asymmetric synthesis methodologies. nih.gov

The C-3 position of the oxindole ring is a common site for the generation of a stereocenter. Asymmetric synthesis strategies, including organocatalytic [4+2] cycloadditions, have been developed to introduce chirality at this position with high diastereoselectivity and enantioselectivity. nih.gov These methods often utilize chiral catalysts to control the stereochemical outcome of reactions involving methyleneindolinones, which can be derived from 2-oxindoles. The synthesis of chiral spiro-oxindoles, which are prevalent in many natural products and medicinal compounds, often relies on such asymmetric transformations. nih.gov The development of stereoselective methods for the synthesis of chiral building blocks is a critical area of research, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. nih.gov

Exploration in Medicinal Chemistry Research (Excluding Clinical Outcomes)

The 2-oxindole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.comnih.gov This has led to the extensive exploration of oxindole derivatives, including those based on the this compound core, in drug discovery programs.

The 2-oxindole skeleton is a core component of numerous kinase inhibitors. tcichemicals.com The substitution pattern on the oxindole ring plays a crucial role in determining the kinase selectivity and inhibitory activity of these compounds. tcichemicals.com For example, Nintedanib, a multi-kinase inhibitor used in the treatment of various cancers and pulmonary fibrosis, features a 6-substituted oxindole core. nih.govbohrium.com The synthesis of Nintedanib from a 6-methoxycarbonyl-substituted oxindole highlights the importance of this scaffold in the development of clinically relevant drugs. nih.gov

The nitrile group in this compound is a particularly interesting functional group in drug design. The incorporation of a nitrile moiety can enhance binding affinity, improve pharmacokinetic properties, and in some cases, reduce drug resistance. nih.gov More than 30 nitrile-containing pharmaceuticals have received FDA approval for a wide range of diseases. nih.gov The cyano group can act as a hydrogen bond acceptor and its presence can influence the metabolic stability of a drug candidate. nih.gov

Table 1: Examples of 2-Oxindole-Based Kinase Inhibitors

| Compound | Target Kinases | Therapeutic Area |

|---|---|---|

| Sunitinib | VEGFRs, PDGFRs, c-KIT | Oncology |

| Nintedanib | VEGFRs, FGFRs, PDGFRs | Oncology, Fibrosis |

| Axitinib | VEGFRs | Oncology |

| Semaxanib | VEGFRs, PDGFRs | (Investigational) |

The primary mechanism of action for many 2-oxindole derivatives in a therapeutic context is the inhibition of protein kinases. chemrxiv.org Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.govmdpi.com Nintedanib, for instance, functions by binding to the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs), thereby blocking the downstream signaling pathways that lead to cell proliferation and migration. bohrium.com

Derivatives of 2-oxindole have also been investigated as inhibitors of other enzymes. For example, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have been synthesized and evaluated as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in the complications of diabetes. The inhibitory activity of these compounds was found to be dependent on the substitution pattern on the oxindole ring. Furthermore, some oxindole derivatives incorporating a sulfonamide moiety have shown selective inhibition of carbonic anhydrase (CA) isoforms, including the tumor-associated hCA IX. nih.gov

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 2-oxindole derivatives, SAR studies have been instrumental in optimizing their potency and selectivity as kinase inhibitors.

In the development of Nintedanib, it was found that substitution at the C-6 position of the oxindole core had a dramatic impact on the kinase selectivity profile. nih.gov While a 6-nitro substitution resulted in the most potent analog, it was not pursued due to concerns about mutagenicity. nih.gov The 6-methoxycarbonyl group, as seen in the precursor to Nintedanib, provided a balance of good potency and acceptable metabolic stability. nih.gov

SAR studies on other classes of oxindole derivatives have also yielded valuable information. For instance, in a series of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives designed as aldose reductase inhibitors, the introduction of a halogen at the C-5 position and a lipophilic group at the N-1 position significantly enhanced inhibitory activity. Similarly, SAR studies on quinazoline-based EGFR inhibitors, which share some structural similarities with activated oxindoles, have shown that modifications at various positions of the heterocyclic core can fine-tune their inhibitory profile against different mutant forms of the enzyme. These studies underscore the importance of systematic structural modification in the design of new therapeutic agents.

Applications in Materials Science Research (e.g., Optoelectronic Properties, Sensing)

There is currently no available scientific literature or research data detailing the application of this compound in materials science. Consequently, its potential optoelectronic or sensing properties have not been investigated or reported.

Contribution to Fundamental Organic Chemistry Principles

The role of this compound in illustrating or advancing fundamental principles of organic chemistry is not documented. While the synthesis of the core oxindole structure is a classic topic in organic chemistry, the specific influence and reactivity of the 6-carbonitrile and 1-acetyl groups in this particular arrangement have not been the subject of published research.

Future Research Directions and Potential Innovations

Given the absence of existing research, the future directions for this compound are entirely speculative. Research could be initiated to:

Develop and optimize a synthetic route to the compound.

Characterize its fundamental photophysical and electronic properties to assess its potential for applications in materials science.

Investigate its reactivity and potential as a building block in the synthesis of more complex molecules.

Explore its biological activity in comparison to structurally similar compounds.

Until such foundational research is conducted and published, the broader significance of this compound in chemical science remains an open question.

常见问题

Q. What are the standard synthetic routes for 1-acetyl-2-oxoindoline-6-carbonitrile, and how can purity be optimized?

The compound is typically synthesized via acetylation of 2-oxoindoline-6-carbonitrile using acetylating agents (e.g., acetic anhydride) under reflux conditions. Purity optimization involves recrystallization from DMF/acetic acid mixtures and HPLC validation (>98.0% purity) . Reaction parameters like temperature (e.g., 140–146°C for analogous indole derivatives) and catalyst selection (e.g., sodium acetate) are critical for yield improvement .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR : To confirm acetyl group integration and indoline backbone structure.

- HPLC : For purity assessment (>98.0% threshold recommended) .

- Mass spectrometry : To verify molecular weight (e.g., 213.19 g/mol for analogous chromene-carbonitriles) .

- IR spectroscopy : For identifying carbonyl (C=O) and nitrile (C≡N) stretches .

Q. How should researchers handle solubility challenges during experimental workflows?

While solubility data for this compound is limited, structurally similar carbonitriles (e.g., 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile) often require polar aprotic solvents like DMSO or DMF. Pre-screening solubility in graded solvent systems (e.g., ethanol/water mixtures) is advised .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C in airtight, light-protected containers. Analogous indole-carbonitriles show degradation at room temperature, particularly in humid environments .

Q. How can researchers validate synthetic intermediates using cross-coupling reactions?

Brominated intermediates (e.g., 3-bromo-1H-indole-6-carbonitrile) can undergo Suzuki-Miyaura coupling with aryl boronic acids. Reaction optimization includes Pd(PPh₃)₄ catalysis and inert atmosphere protocols .

Advanced Research Questions

Q. What strategies mitigate contradictions in reported bioactivity data for indoline-carbonitrile derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Standardize protocols using:

- Dose-response curves (IC₅₀ calculations).

- Positive controls (e.g., kinase inhibitors for enzyme assays).

- Triplicate replicates to address biological variability .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

Replace traditional solvents with cyclopentyl methyl ether (CPME) or ethyl lactate. Continuous flow reactors improve reaction efficiency and reduce waste, achieving >80% yield for chromene-carbonitriles under optimized conditions .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model charge distribution at the carbonyl and nitrile groups. Molecular docking studies further elucidate binding affinities with biological targets like kinases .

Q. How do structural modifications at the acetyl group affect pharmacological activity?